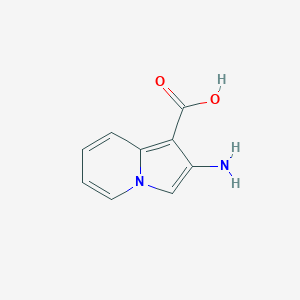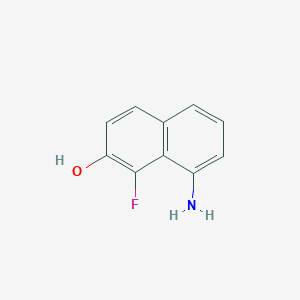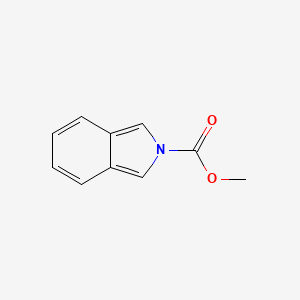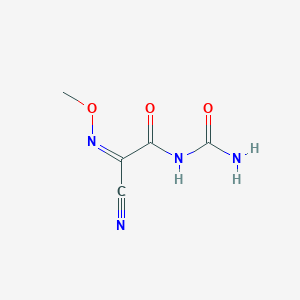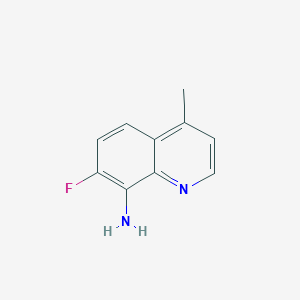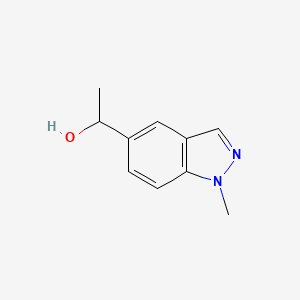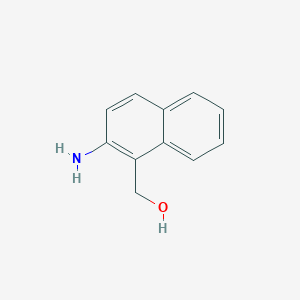
(2-Aminonaphthalen-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminonaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H11NO It is a derivative of naphthalene, featuring an amino group at the second position and a hydroxymethyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminonaphthalen-1-yl)methanol typically involves the reduction of 2-nitronaphthalene followed by a reduction of the resulting 2-nitronaphthalen-1-ylmethanol. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale reduction processes similar to those used in laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
(2-Aminonaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, Pd/C with H2
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: 2-Aminonaphthalene-1-carboxylic acid
Reduction: this compound
Substitution: Various amides and sulfonamides
科学研究应用
(2-Aminonaphthalen-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of (2-Aminonaphthalen-1-yl)methanol is not well-characterized. its effects are likely mediated through interactions with biological molecules such as proteins and nucleic acids. The amino group can form hydrogen bonds, while the naphthalene core can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
(1-Aminonaphthalen-2-yl)methanol: Similar structure but with the amino and hydroxymethyl groups at different positions.
2-Aminonaphthalene: Lacks the hydroxymethyl group.
1-Naphthalenemethanol: Lacks the amino group.
Uniqueness
(2-Aminonaphthalen-1-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the naphthalene ring, which allows it to participate in a wide range of chemical reactions and interactions
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
(2-aminonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6,13H,7,12H2 |
InChI 键 |
REQFXQPRDNADSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


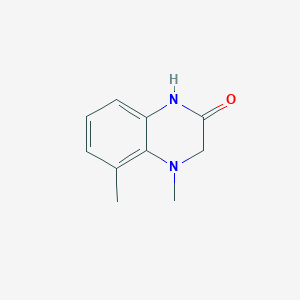
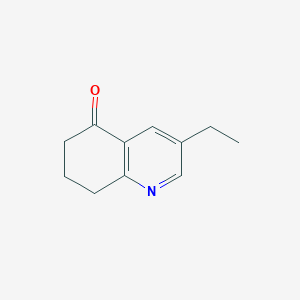
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)
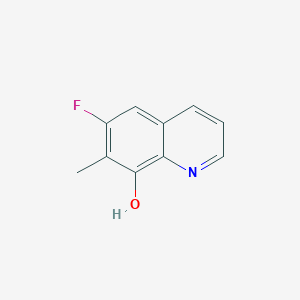
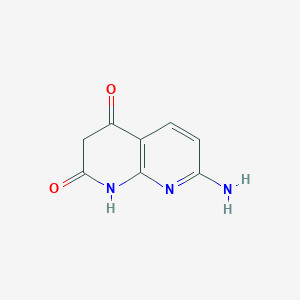
![1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B11914354.png)

![2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11914368.png)
